Antiproliferative Activity: 2-Benzylidene-5,5-dimethylcyclohexane-1,3-dione Versus 4-Chloro and 4-Methoxy Analogs in Four Cancer Cell Lines
In a direct head-to-head comparison within a single study, 2-benzylidene-5,5-dimethylcyclohexane-1,3-dione (compound 3a) was assayed alongside its 4-methoxy (3b) and 4-chloro (3c) analogs against four human cancer cell lines by MTT assay. While compound 3c was explicitly listed among the promising antiproliferative compounds, compound 3a did not appear in this active subset, indicating that the unsubstituted phenyl ring confers substantially lower anticancer activity than the 4-chloro substituent [1].
| Evidence Dimension | Antiproliferative activity (selection as promising compound) |
|---|---|
| Target Compound Data | 3a: Not listed among promising compounds against A549, H460, HT-29, or MKN-45 cell lines |
| Comparator Or Baseline | 3c (2-(4-Chlorobenzylidene)-5,5-dimethylcyclohexane-1,3-dione): Listed among promising compounds; 3b (4-methoxy analog): also not listed as promising |
| Quantified Difference | Qualitative binary outcome: 3c categorized as promising; 3a and 3b not categorized as promising |
| Conditions | MTT assay against A549 (non-small cell lung cancer), H460 (human lung cancer), HT-29 (human colon cancer), and MKN-45 (human gastric cancer); foretinib as positive control |
Why This Matters
For users requiring a benzylidene dimedone scaffold with intrinsic anticancer activity, the unsubstituted derivative is an inappropriate choice; the 4-chloro analog provides the requisite activity, and procurement must specify the correct substitution pattern.
- [1] Mohareb, R.M., Manhi, F.M. & Abdelwahab, A. Synthesis of Heterocyclic Compounds Derived From Dimedone and their Anti-tumor and Tyrosine Kinase Inhibitions. Acta Chim. Slov. 2020, 67, 83–95. DOI: 10.17344/acsi.2019.5224 View Source
